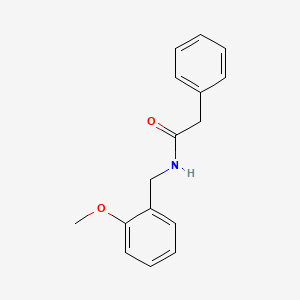

N-(2-methoxybenzyl)-2-phenylacetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methoxybenzyl)-2-phenylacetamide involves several chemical processes and methodologies. For instance, the synthesis and in vivo evaluation of a compound closely related to N-(2-methoxybenzyl)-2-phenylacetamide showed the labeling of a potent and selective competitive antagonist through [11C]-methylation, achieving high purity and specific activity (Prabhakaran et al., 2006). Another study focused on the synthesis of a deuterium-substituted analogue to reduce in vivo metabolic rate, indicating the importance of structural modifications to enhance stability (Zhang et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed to understand their interaction with biological receptors. For example, receptor interaction profiles of novel N-2-methoxybenzyl derivatives have been characterized, revealing potent interactions with serotonergic receptors and suggesting implications for their hallucinogenic effects (Rickli et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(2-methoxybenzyl)-2-phenylacetamide derivatives are crucial for their synthesis and application. A study demonstrated the oxidation of N-(4-methoxybenzyl)-2-pyrrolidinones to N-(4-methoxybenzoyl)-2-pyrrolidinones, providing a pathway to optically active analogues of known cognitive activating agents (McAlonan et al., 1996).

Applications De Recherche Scientifique

Receptor Interaction Profiles

N-(2-methoxybenzyl)-phenethylamines (NBOMe drugs) are psychoactive substances with receptor interaction profiles studied in vitro. These compounds interact strongly with serotonergic 5-HT2A, 5-HT2B, 5-HT2C receptors, and rat TAAR1, with potent agonistic effects on the 5-HT2A receptor. The N-2-methoxybenzyl substitution of 2C drugs increases binding affinity at certain receptors, predicting strong hallucinogenic effects similar to LSD (Rickli et al., 2015).

Radioligand Synthesis

Synthesis of radioligands such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, which are potent radioligands for peripheral benzodiazepine receptors (PBR), involves N-(2-methoxybenzyl)-2-phenylacetamide derivatives. These radioligands have applications in neuroimaging and diagnostic procedures, particularly in identifying high PBR density regions in the brain (Zhang et al., 2003).

Metabolism Studies

Metabolism studies of N-Benzylphenethylamines (NBOMes), which include N-(2-methoxybenzyl)-2-phenylacetamide derivatives, focus on understanding the metabolic pathways of these novel psychedelic substances. The major metabolic pathways involve mono- and bis-O-demethylation, hydroxylation, followed by glucuronidation, sulfation, or N-acetylation of primary metabolites. Such studies are crucial for understanding the pharmacokinetics of these substances in human and animal models (Šuláková et al., 2021).

Synthesis and Stereochemical Studies

The synthesis of N-(2-methoxybenzyl)-2-phenylacetamide derivatives is also explored for stereochemical applications. For instance, the base-promoted cyclization of optically pure derivatives has resulted in a diastereo- and enantioselective approach to valuable beta-lactams. Such studies contribute to the development of new synthetic methods and the understanding of stereochemical outcomes in organic synthesis (Pérez-Faginas et al., 2007).

Antioxidant Potential

Capsaicin analogues like N-(4-hydroxy-3-methoxybenzyl)acetamide have been studied for their antioxidant properties. Computational and spectroscopic methods are used to evaluate the stability of radicals and the antioxidant mechanism, contributing to the understanding of how these compounds can act as antioxidants in different mediums (Yancheva et al., 2020).

Mécanisme D'action

Safety and Hazards

N-(2-methoxybenzyl)-2-phenylacetamide and its derivatives are associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis .

Orientations Futures

Given the potential dangers associated with N-(2-methoxybenzyl)-2-phenylacetamide, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate its potential harmful effects . This will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-15-10-6-5-9-14(15)12-17-16(18)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEVZIXUVNPBYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326261 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203628 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

331440-08-5 | |

| Record name | N-[(2-methoxyphenyl)methyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluoro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B5700981.png)

![3-isopropoxy-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5700987.png)

![2-[(5-methyl-2-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B5700995.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B5700998.png)

![4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide](/img/structure/B5701003.png)

![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)

![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)

![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)

![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)